molecular formula C23H21NO3S B12383133 Mtb-IN-6

Mtb-IN-6

Cat. No.: B12383133
M. Wt: 391.5 g/mol
InChI Key: NHUZDWBOYMWYAB-UHFFFAOYSA-N
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Description

Mtb-IN-6 is a compound known for its role as a Mycobacterium tuberculosis respiration inhibitor. It has shown potential in enhancing the bactericidal activity of isoniazid, a well-known anti-tuberculosis drug. This compound inhibits wild-type Mycobacterium tuberculosis with an IC50 of 25 µM .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mtb-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed protocols are often available in specialized chemical databases and publications .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistency and purity of the final product. This would include optimizing reaction conditions, using high-quality reagents, and implementing stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Mtb-IN-6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

Mtb-IN-6 has a wide range of applications in scientific research:

Mechanism of Action

Mtb-IN-6 exerts its effects by inhibiting the respiration of Mycobacterium tuberculosis. It targets specific enzymes and pathways involved in the bacterial respiration process, thereby reducing the viability of the bacteria. The compound enhances the bactericidal activity of isoniazid by inducing vulnerability to InhA inhibition, restoring isoniazid susceptibility in drug-resistant Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

    Isoniazid: A well-known anti-tuberculosis drug that Mtb-IN-6 enhances.

    Pyrazinamide: Another anti-tuberculosis drug with a different mechanism of action.

    Ethambutol: Used in combination with other drugs to treat tuberculosis.

Uniqueness of this compound

This compound is unique in its ability to enhance the bactericidal activity of isoniazid, particularly in drug-resistant strains of Mycobacterium tuberculosis. This makes it a valuable compound in the fight against tuberculosis, especially in cases where traditional drugs are less effective .

Properties

Molecular Formula

C23H21NO3S

Molecular Weight

391.5 g/mol

IUPAC Name

8-cyclobutyl-7-(naphthalen-1-ylmethyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C23H21NO3S/c25-20-12-17(11-16-9-3-6-14-5-1-2-10-18(14)16)21(15-7-4-8-15)22-24(20)19(13-28-22)23(26)27/h1-3,5-6,9-10,12,15,19H,4,7-8,11,13H2,(H,26,27)

InChI Key

NHUZDWBOYMWYAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C3N(C(CS3)C(=O)O)C(=O)C=C2CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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